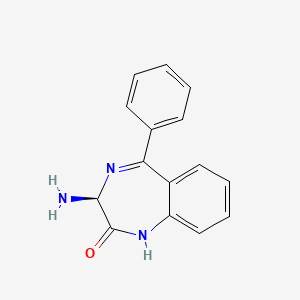

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)-

Übersicht

Beschreibung

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- typically involves the condensation of benzodiazepine intermediates with appropriate reagents. One common method involves the use of isocyanide reagents, such as tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate, under mild conditions . These reagents facilitate the formation of imidazobenzodiazepine intermediates, which can then be further processed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Continuous flow synthesis platforms have been developed for the efficient production of benzodiazepines, including 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- . These methods offer advantages such as reduced reaction times, improved safety, and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Benzodiazepine Synthesis

This compound serves as a crucial intermediate for synthesizing various benzodiazepine derivatives. These derivatives are essential in developing medications for treating anxiety and sleep disorders. For example, its structural modifications can lead to new anxiolytic agents that exhibit improved efficacy and reduced side effects compared to traditional benzodiazepines .

Drug Formulation Enhancements

In drug formulation, 2H-1,4-benzodiazepin-2-one can enhance the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is vital for improving the therapeutic effectiveness of medications, particularly those administered orally .

Neuroscience Research

Investigation of CNS Mechanisms

Researchers utilize this compound to explore the central nervous system's mechanisms related to anxiety and depression. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, providing insights into potential therapeutic targets for mood disorders .

Analytical Chemistry

Detection and Quantification Methods

The compound is employed in developing analytical methods for detecting and quantifying benzodiazepines in biological samples. This application is particularly relevant in toxicology and forensic investigations where the identification of drug presence is critical .

Pharmacological Properties Exploration

Studies involving 2H-1,4-benzodiazepin-2-one focus on its pharmacological properties, which may lead to the discovery of new drugs with improved safety profiles. For instance, research has indicated that certain derivatives possess unique mechanisms of action that differentiate them from existing benzodiazepines .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing anxiolytic medications | Improves efficacy and safety profiles |

| Neuroscience Research | Investigates CNS mechanisms related to anxiety and depression | Modulates neurotransmitter systems |

| Analytical Chemistry | Develops methods for detecting benzodiazepines in biological samples | Critical for toxicology and forensic investigations |

| Biological Activity Studies | Explores pharmacological properties leading to new drug discoveries | Unique mechanisms of action compared to existing drugs |

Case Studies

-

Synthesis of Anxiolytic Agents

A study demonstrated the synthesis of a novel anxiolytic agent using 2H-1,4-benzodiazepin-2-one as a starting material. The resulting compound showed enhanced binding affinity to GABA receptors compared to traditional agents, indicating potential for clinical application . -

CNS Modulation Research

Another research project explored the effects of this compound on serotonin receptors in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders . -

Forensic Toxicology Application

In forensic toxicology, methods utilizing this compound were developed for the rapid detection of benzodiazepines in urine samples. The method demonstrated high sensitivity and specificity, proving effective in real-world forensic cases .

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties . This modulation of GABAergic neurotransmission is crucial for its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Midazolam: An imidazobenzodiazepine with similar pharmacological properties.

Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.

Diazepam: A well-known benzodiazepine with a wide range of therapeutic uses

Uniqueness: 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is unique due to its specific structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Biologische Aktivität

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is a compound that has gained attention in pharmacological research due to its potential therapeutic applications. This compound is part of the benzodiazepine family, known for their anxiolytic, sedative, and muscle relaxant properties. The biological activity of this specific compound is primarily investigated in the context of its interactions with the central nervous system (CNS), particularly regarding its effects on neurotransmitter systems.

The chemical formula for 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is . The structure includes a benzodiazepine core with an amino group at the 3-position and a phenyl group at the 5-position.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activity, particularly as a modulator of GABA_A receptors. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors, leading to increased inhibitory neurotransmission in the CNS.

Key Activities:

- Anxiolytic Effects: The compound shows promise in reducing anxiety-related behaviors in various animal models. Studies suggest that it may act similarly to established anxiolytics by enhancing GABAergic transmission .

- Sedative Properties: Like other benzodiazepines, it may induce sedation and muscle relaxation, making it a candidate for further development as a sedative agent .

The mechanism of action involves binding to the GABA_A receptor complex. This interaction enhances the frequency of chloride channel opening events, leading to hyperpolarization of neuronal membranes and reduced excitability .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Anxiety Models: In a study using rodent models of anxiety, administration of (3S)-3-amino-5-phenyl-1,3-dihydro-2H-benzodiazepin-2-one resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assessments included elevated plus maze tests and open field tests .

- Neuropharmacological Studies: A study examined the effects on GABA_A receptor-mediated currents in cultured neurons. Results indicated that this compound significantly increased GABA-induced currents, supporting its role as a positive allosteric modulator .

Applications in Pharmaceutical Development

The compound serves as an important intermediate in synthesizing various benzodiazepine derivatives. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects associated with traditional benzodiazepines.

Applications include:

- Drug Formulation: It can be used to improve solubility and bioavailability in pharmaceutical formulations .

- Analytical Chemistry: Employed in developing methods for detecting benzodiazepines in biological samples, aiding toxicology and forensic investigations .

Comparative Analysis with Other Benzodiazepines

A comparative analysis with other benzodiazepines reveals that (3S)-3-amino-5-phenyl-1,3-dihydro-2H-benzodiazepin-2-one may offer improved safety profiles due to its selective action on specific GABA_A receptor subtypes.

| Compound Name | Anxiolytic Activity | Sedative Activity | GABA_A Modulation |

|---|---|---|---|

| Flurazepam | High | High | Positive Modulator |

| Diazepam | High | Moderate | Positive Modulator |

| (3S)-3-amino... | Moderate | Moderate | Selective Modulator |

Eigenschaften

IUPAC Name |

(3S)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUWBSPUUGLXCW-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363589 | |

| Record name | AC1LT3Z9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253135-95-4 | |

| Record name | AC1LT3Z9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.